molecular formula C18H25N3O B1675588 4-(Dipropylamino)-1,3,4,5-tetrahydrobenz(cd)indole-6-carboxamide CAS No. 114943-19-0

4-(Dipropylamino)-1,3,4,5-tetrahydrobenz(cd)indole-6-carboxamide

Cat. No.: B1675588
CAS No.: 114943-19-0
M. Wt: 299.4 g/mol
InChI Key: YTOJFUORFUYGSV-UHFFFAOYSA-N
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Description

LY 178210 is a 5-hydroxytryptamine receptor agonist.

Properties

CAS No.

114943-19-0

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indole-6-carboxamide

InChI

InChI=1S/C18H25N3O/c1-3-7-21(8-4-2)13-9-12-11-20-16-6-5-14(18(19)22)15(10-13)17(12)16/h5-6,11,13,20H,3-4,7-10H2,1-2H3,(H2,19,22)

InChI Key

YTOJFUORFUYGSV-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CC2=CNC3=C2C(=C(C=C3)C(=O)N)C1

Canonical SMILES

CCCN(CCC)C1CC2=CNC3=C2C(=C(C=C3)C(=O)N)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY 178210
LY 228729
LY 228730
LY-178210
LY-228729
LY-228730
LY228729

Origin of Product

United States

Synthesis routes and methods

Procedure details

The following enantiomer of the compound of Formula I ##STR9## can be prepared from the compound of Formula VII by reaction with an approximately equimolar mixture of carbon monoxide and ammonia in the presence of a catalyst, preferably a palladium catalyst such as bis(triphenylphosphine)palladium chloride or bis(triphenylphosphine)palladium bromide. The catalyst is preferably present in a ratio of about 0.05 mole per mole of reaction substrate. The preferred solvent is toluene, and the concentration of the reactant is about 0.5 to about 2.0 grams per 100 milliliters of solvent. The reaction vessel is sealed and the reaction mixture stirred at approximately 100° C. for approximately 6 hours. The use of such catalysts for the reaction of arylhalides with carbon monoxide is disclosed by Schoenberg and Heck, Journal of Organic Chemistry, 39, p. 3325 (1974) and Schoenberg, Bartoletti and Heck, Journal of Organic Chemistry, 39, p. 3318, (1974). The benzoyl group can then be removed by any of a number of methods known to the art, but preferably by reaction with approximately 4 equivalents of n-butyl lithium in freshly distilled tetrahydrofuran. The deprotection reaction is conducted at about -78°. The reaction is quenched by the addition of 1:1 (volume:volume) water and tetrahydrofuran, and the resulting 4-(di-n-propyl)amino-6-aminocarbonyl-1,2,2a,3,4,5-hexahydrobenz[cd]indole is isolated by evaporation of the tetrahydrofuran, extraction from the aqueous phase into a solvent such as methylene chloride, and evaporation of the solvent. Oxidation of the hexahydrobenz-[cd]indole by reaction with manganese dioxide in acetic acid by the method disclosed by Flaugh in U.S. Pat. No. 4,576,959 or palladium on carbon in methanol affords the desired 4-(di-n-propyl)amino-6-aminocarbonyl-1,3,4,5-tetrahydrobenz[cd]indole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dipropylamino)-1,3,4,5-tetrahydrobenz(cd)indole-6-carboxamide
Reactant of Route 2
4-(Dipropylamino)-1,3,4,5-tetrahydrobenz(cd)indole-6-carboxamide
Reactant of Route 3
4-(Dipropylamino)-1,3,4,5-tetrahydrobenz(cd)indole-6-carboxamide
Reactant of Route 4
4-(Dipropylamino)-1,3,4,5-tetrahydrobenz(cd)indole-6-carboxamide
Reactant of Route 5
4-(Dipropylamino)-1,3,4,5-tetrahydrobenz(cd)indole-6-carboxamide
Reactant of Route 6
4-(Dipropylamino)-1,3,4,5-tetrahydrobenz(cd)indole-6-carboxamide

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